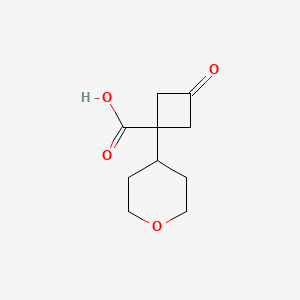
1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid is an organic compound characterized by a unique structure that includes an oxane ring and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid typically involves the reaction of oxane derivatives with cyclobutane carboxylic acid precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. For instance, the use of a base catalyst in a homogeneous medium can facilitate the grafting of oxane onto the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The purification process often includes techniques such as crystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid involves its interaction with specific molecular targets. The compound can modulate biochemical pathways by binding to enzymes or receptors, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes .
Comparison with Similar Compounds
1-(Oxan-4-yl)ethan-1-one: Shares the oxane ring structure but differs in the attached functional groups.
Tetrahydropyran derivatives: These compounds also contain an oxane ring and are used in various chemical applications.
Uniqueness: 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid is unique due to its combination of an oxane ring with a cyclobutane ring, providing distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c11-8-5-10(6-8,9(12)13)7-1-3-14-4-2-7/h7H,1-6H2,(H,12,13) |
InChI Key |
UYWDGARLIMYJFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2(CC(=O)C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



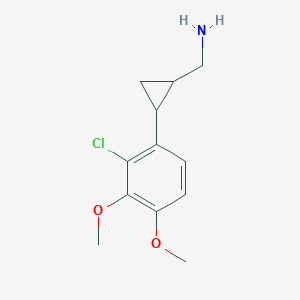
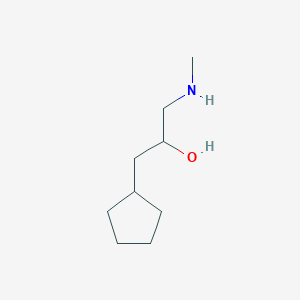

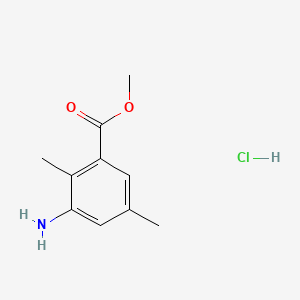
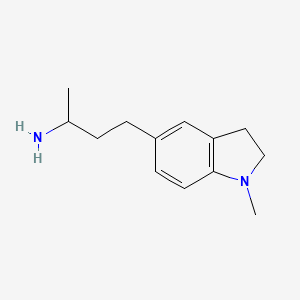

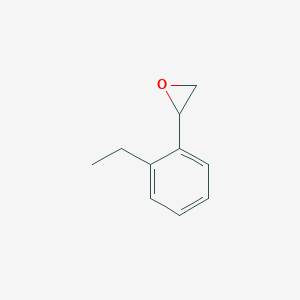
![rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol](/img/structure/B13590540.png)

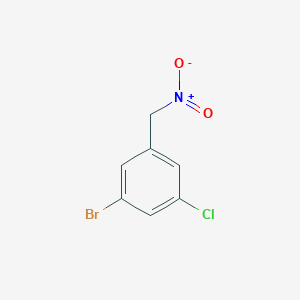

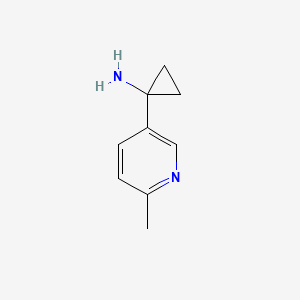
![2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13590586.png)
